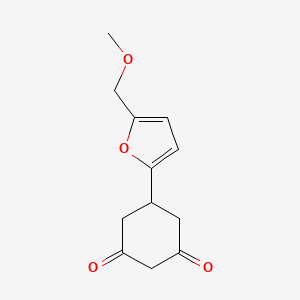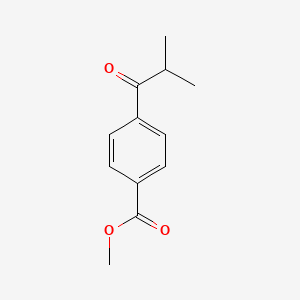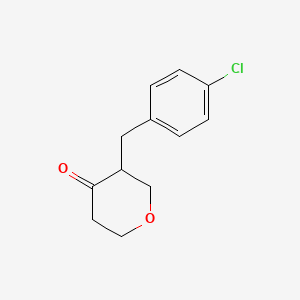
1,2-Benzisothiazole-6-carboxylic acid, 2,3-dihydro-2-(1-methylpropyl)-3-oxo-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzisothiazole-6-carboxylic acid, 2,3-dihydro-2-(1-methylpropyl)-3-oxo-, 1,1-dioxide is a complex organic compound that belongs to the class of benzisothiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazole-6-carboxylic acid, 2,3-dihydro-2-(1-methylpropyl)-3-oxo-, 1,1-dioxide typically involves multi-step organic reactions. Common starting materials include benzisothiazole derivatives and various carboxylic acids. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzisothiazole-6-carboxylic acid, 2,3-dihydro-2-(1-methylpropyl)-3-oxo-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1,2-Benzisothiazole-6-carboxylic acid, 2,3-dihydro-2-(1-methylpropyl)-3-oxo-, 1,1-dioxide has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Benzisothiazole-6-carboxylic acid, 2,3-dihydro-2-(1-methylpropyl)-3-oxo-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzisothiazole-3-carboxylic acid: A related compound with similar structural features.
2,3-Dihydro-1,2-benzisothiazole-1,1-dioxide: Another benzisothiazole derivative with different substituents.
Uniqueness
1,2-Benzisothiazole-6-carboxylic acid, 2,3-dihydro-2-(1-methylpropyl)-3-oxo-, 1,1-dioxide is unique due to its specific substituents and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
1082558-22-2 |
|---|---|
Formule moléculaire |
C12H13NO5S |
Poids moléculaire |
283.30 g/mol |
Nom IUPAC |
2-butan-2-yl-1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C12H13NO5S/c1-3-7(2)13-11(14)9-5-4-8(12(15)16)6-10(9)19(13,17)18/h4-7H,3H2,1-2H3,(H,15,16) |
Clé InChI |
CPCPDUGWSBHZNI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1C(=O)C2=C(S1(=O)=O)C=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12110808.png)
![8-Azabicyclo[3.2.1]oct-3-yl 2-methylbutanoate](/img/structure/B12110812.png)


![3-[4-(Butan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B12110831.png)


![2-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}ethan-1-amine](/img/structure/B12110856.png)




